2-Chloro-6-iodo-N-methylbenzamide
Description
2-Chloro-6-iodo-N-methylbenzamide is a halogenated benzamide derivative featuring chloro and iodo substituents at the 2- and 6-positions of the benzene ring, respectively, with an N-methylamide group at the 1-position. Halogenated benzamides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
2-chloro-6-iodo-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZLBOPOQAEDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-N-methylbenzamide typically involves the following steps:
Nitration and Halogenation: The starting material, benzamide, undergoes nitration to introduce a nitro group, followed by halogenation to introduce chlorine and iodine atoms at the desired positions.
Reduction and Methylation: The nitro group is then reduced to an amine, which is subsequently methylated to form the N-methyl group.
Amidation: Finally, the amine is converted back to an amide to yield 2-Chloro-6-iodo-N-methylbenzamide.
Industrial Production Methods
Industrial production methods for 2-Chloro-6-iodo-N-methylbenzamide may involve large-scale nitration, halogenation, and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation and Reduction: Products include corresponding oxides or amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Chloro-6-iodo-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms, along with the N-methyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzamide Derivatives
Key Observations:
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points: High melting points in benzodithiazine derivatives (e.g., 314–315°C ) correlate with strong intermolecular forces (e.g., hydrogen bonding, π-stacking). The iodine in 2-Chloro-6-iodo-N-methylbenzamide may elevate its melting point via halogen bonding.
- Bioactivity: Substituted anthranilamides (e.g., 2-Amino-6-chloro-N-methylbenzamide) exhibit antimalarial and antitumor properties . The iodine substituent could enhance binding to iodine-rich biological targets (e.g., thyroid receptors) or improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
